4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features a (5Z)-4-methoxybenzylidene moiety conjugated to the thiazolidin-2,4-dione core, coupled with a butanamide chain terminating in a 4-(trifluoromethyl)phenyl group. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences biological activity and binding interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent modulates electronic effects and solubility .
Properties
Molecular Formula |
C22H19F3N2O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C22H19F3N2O4S/c1-31-17-10-4-14(5-11-17)13-18-20(29)27(21(30)32-18)12-2-3-19(28)26-16-8-6-15(7-9-16)22(23,24)25/h4-11,13H,2-3,12H2,1H3,(H,26,28)/b18-13- |
InChI Key |
XDOWRPZWYLXTSX-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. Compounds similar to 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide have shown promising results in inhibiting cancer cell proliferation. For instance, thiazolidine-based compounds have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), demonstrating significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .
Antioxidant Properties
The antioxidant capacity of thiazolidine derivatives is another area of interest. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The structure-activity relationship (SAR) analyses suggest that modifications in the thiazolidine ring can enhance antioxidant activity.
Anti-inflammatory Effects
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidine derivatives has been evaluated against various bacterial strains. Compounds structurally related to 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Anticonvulsant Activity
Research has identified thiazolidine derivatives as potential anticonvulsants. Specific analogs have demonstrated the ability to modulate neurotransmitter systems involved in seizure activity, providing a basis for further development in treating epilepsy and related disorders .
Polymer Chemistry
Thiazolidine derivatives are being explored as building blocks in polymer chemistry due to their unique chemical properties. Their ability to form cross-linked structures can be utilized in developing new materials with enhanced mechanical properties and thermal stability .
Drug Delivery Systems
The incorporation of thiazolidine derivatives into drug delivery systems has been studied to improve the bioavailability and controlled release of therapeutic agents. Their chemical stability and ability to interact with biological membranes make them suitable candidates for formulating advanced drug delivery systems .
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Key structural variations among similar compounds include substituents on the benzylidene ring, modifications to the thiazolidinone core (e.g., dioxo vs. thioxo), and the nature of the terminal aromatic/amide groups. Below is a comparative analysis based on evidence:
Key Differences and Implications
- Core Modifications: The target compound’s 2,4-dioxo-thiazolidinone core (vs.
- Benzylidene Substituents :
- Terminal Groups: Trifluoromethylphenyl (target): Enhances electron-withdrawing effects and resistance to oxidative metabolism .
Biological Activity
The compound 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide , also known by its CAS number 314260-18-9 , belongs to the class of thiazolidine derivatives. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.35 g/mol . The structure features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methoxy group and trifluoromethyl substituent enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.35 g/mol |
| Boiling Point | 552.0 ± 60.0 °C (Predicted) |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.60 ± 0.10 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . For instance, research indicates that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives similar to this compound showed IC50 values in the range of 1–30 µM , indicating potent activity against tumors such as glioblastoma and melanoma .
Case Study:
A systematic evaluation of thiazolidinone derivatives demonstrated that compounds with electron-donating groups (like methoxy) on aromatic rings significantly enhanced anticancer activity due to improved interactions with cellular targets .
Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory mediators, which has been observed in related compounds . In vitro studies have shown that thiazolidinones can reduce levels of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been extensively documented. The compound exhibits activity against a range of pathogens, including bacteria and fungi. A review noted that modifications in the thiazolidinone structure could lead to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. The presence of specific substituents on the aromatic rings can significantly influence their potency:
- Methoxy Group : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity and may improve membrane permeability.
Research indicates that these modifications can lead to better interactions with biological targets, increasing the overall efficacy of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
